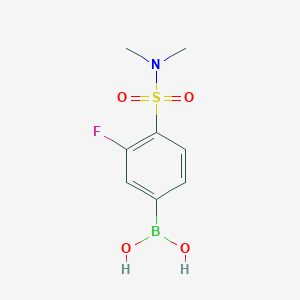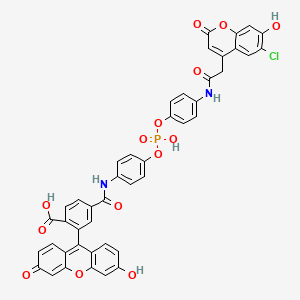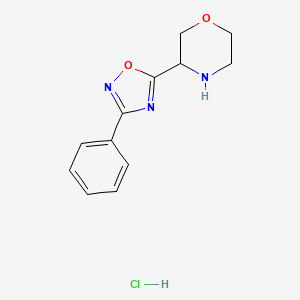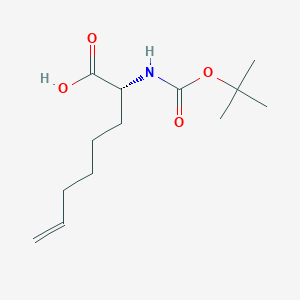
(4-(N,N-dimethylsulfamoyl)-3-fluorophenyl)boronic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of DFPB is C8H11BFNO4S . It has a molecular weight of 247.05 .Physical And Chemical Properties Analysis
DFPB has a molecular weight of 247.05 . The density is 1.4±0.1 g/cm3 . The boiling point is 411.3±55.0 °C at 760 mmHg . The flash point is 202.5±31.5 °C .Wissenschaftliche Forschungsanwendungen
Biomedical Applications Boronic acids, such as 4-(N,N-dimethylsulfamoyl)-3-fluorophenyl boronic acid, are well-suited for biomedical applications due to their unique properties. They have been utilized in antitumor chemotherapy and boron neutron capture therapy (BNCT). The molecular design of polymeric carriers for these boronic acid-containing drugs has been shown to enhance pharmacokinetics and ensure on-target drug release, thus improving their clinical effectiveness (A. Kim et al., 2020).
Sensing and Material Chemistry The compound's ability to form stable and pH-sensitive conjugations makes it an excellent candidate for constructing sophisticated sensing materials. For instance, the boronate ester derivatives of 4-(N,N-dimethylsulfamoyl)-3-fluorophenyl boronic acid have been used to develop fluorescent chemosensors that can discern between different types of carbohydrates, offering valuable stereochemical information about the bound carbohydrates (David Oesch & N. Luedtke, 2015).
Development of Antimicrobial Agents The antimicrobial properties of cyclic fluorodiamines containing boronate esters derived from this boronic acid have been extensively studied. These compounds have shown promising initial antimicrobial activities against a range of fungi and bacteria, indicating their potential as effective antimicrobial agents (Diya Zhu et al., 2017).
Optical and Material Properties Its derivatives have been used in the creation of room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application is significant in material science, indicating a route to develop new materials with specific optical properties (Kai Zhang et al., 2018).
Safety And Hazards
DFPB is labeled with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Eigenschaften
IUPAC Name |
[4-(dimethylsulfamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUCXSLEWPAZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N,N-dimethylsulfamoyl)-3-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)


![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)


![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)


![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)